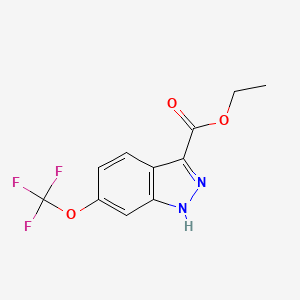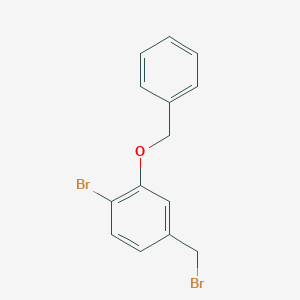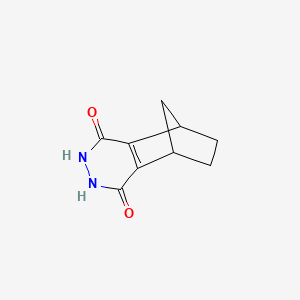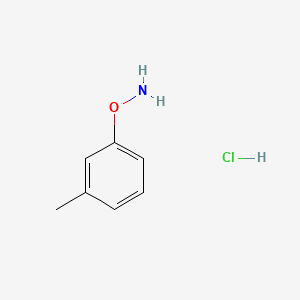
4-Chlorobutyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H8Cl3O2P. It is a chlorinated derivative of butyl phosphorodichloridate and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of phosphorylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Phosphorodichloridate typically involves the chlorination of butyl phosphorodichloridate. One common method includes the reaction of butyl alcohol with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous solutions at controlled pH levels.
Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired product.
Major Products Formed
Phosphoric Acid Derivatives: Hydrolysis of this compound leads to the formation of phosphoric acid derivatives.
Substituted Phosphorodichloridates: Substitution reactions yield a variety of substituted phosphorodichloridates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chlorobutyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those involving phosphorus-containing functional groups.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chlorobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphorylated products. This reactivity is harnessed in various chemical and biological processes to introduce phosphorus-containing groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a butyl group.
Butyl Phosphorodichloridate: Lacks the chlorine substitution on the butyl chain.
Dichlorophosphates: A broader class of compounds with varying alkyl or aryl groups.
Uniqueness
4-Chlorobutyl Phosphorodichloridate is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and butyl groups. This combination allows for selective reactions that are not possible with other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H8Cl3O2P |
|---|---|
Peso molecular |
225.43 g/mol |
Nombre IUPAC |
1-chloro-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
Clave InChI |
VEABECBJUJNFRR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)

![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)




![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)

